
Bromuro de 2-cloro-5-fluorobencilo
Descripción general
Descripción
2-Chloro-5-fluorobenzyl bromide is an organic compound with the molecular formula ClC6H3(F)CH2Br. It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is used as an intermediate in organic synthesis, particularly in the preparation of other fluorinated and chlorinated aromatic compounds .
Aplicaciones Científicas De Investigación
2-Chloro-5-fluorobenzyl bromide is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated and chlorinated aromatic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those requiring fluorinated aromatic moieties for enhanced metabolic stability and bioavailability.
Material Science: It is employed in the synthesis of functional materials, such as liquid crystals and polymers, where specific halogen substitution patterns are desired.
Chemical Biology: The compound is used in the synthesis of bioactive molecules and probes for studying biological processes.
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Chloro-5-fluorobenzyl bromide is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is a carbon atom that is adjacent to a benzene ring and is a primary site for various chemical reactions .
Mode of Action
The mode of action of 2-Chloro-5-fluorobenzyl bromide involves a free radical reaction . In this process, the compound loses a bromine atom, leaving behind a radical that can interact with other molecules . This radical can remove a hydrogen atom from the benzylic position of another molecule, leading to the formation of a new compound .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-5-fluorobenzyl bromide are primarily those involving reactions at the benzylic position . These include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with these pathways can lead to the synthesis of new organic compounds .
Pharmacokinetics
Given its chemical structure and reactivity, it is likely to be absorbed and distributed in the body where it can participate in various biochemical reactions .
Result of Action
The result of the action of 2-Chloro-5-fluorobenzyl bromide is the formation of new compounds through reactions at the benzylic position . These reactions can lead to the synthesis of a variety of organic compounds, depending on the specific conditions and reactants present .
Action Environment
The action of 2-Chloro-5-fluorobenzyl bromide can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the compound’s reactivity and the specific reactions it undergoes . Furthermore, the compound’s stability may be affected by exposure to light, heat, or certain chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluorobenzyl bromide can be synthesized by the bromination of 2-chloro-5-fluorotoluene using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under reflux conditions. The reaction proceeds as follows:
ClC6H3(F)CH3+NBS→ClC6H3(F)CH2Br+Succinimide
Industrial Production Methods
Industrial production of 2-chloro-5-fluorobenzyl bromide follows a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure efficient heat and mass transfer, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. The compound can also participate in other types of reactions, such as:
Nucleophilic Substitution (S_N2 and S_N1): The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Elimination Reactions (E2 and E1): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are used in the presence of a base like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the major products.
Coupling Reactions: Biaryl compounds are typically formed.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorobenzyl bromide
- 5-Fluorobenzyl bromide
- 2-Chloro-4-fluorobenzyl bromide
- 4-Bromo-2-fluorobenzyl bromide
Uniqueness
2-Chloro-5-fluorobenzyl bromide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate for synthesizing compounds with tailored reactivity and properties. The presence of both chlorine and fluorine atoms allows for selective functionalization and modification, which is not possible with simpler benzyl bromide derivatives.
Propiedades
IUPAC Name |
2-(bromomethyl)-1-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVLFQDKJFSFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378601 | |
| Record name | 2-Chloro-5-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81778-09-8 | |
| Record name | 2-(Bromomethyl)-1-chloro-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81778-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
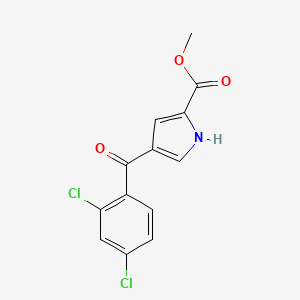
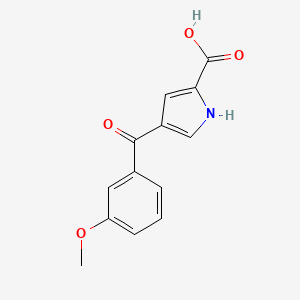

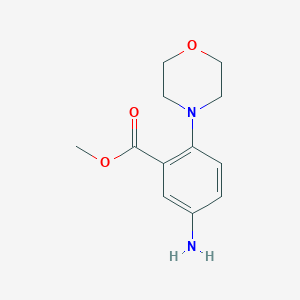

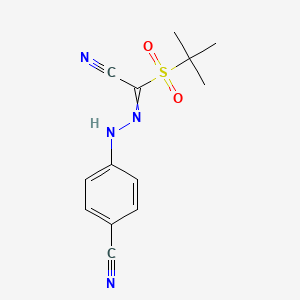
![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)
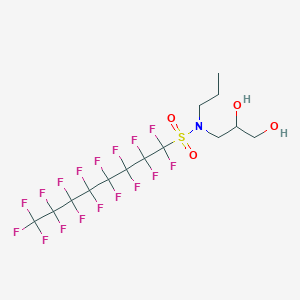
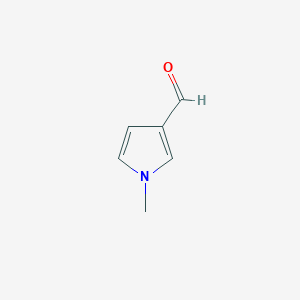
![Ethyl 3-[[2-cyano-2-[(2-nitrophenyl)hydrazinylidene]acetyl]hydrazinylidene]butanoate](/img/structure/B1350515.png)


![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)
![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)
